

Applications of Sulbactam-d5 in Antibiotic Research: A Technical Guide

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Compound of Interest		
Compound Name:	Sulbactam-d5 (sodium)	
Cat. No.:	B15144320	Get Quote

Introduction

Sulbactam is a β -lactamase inhibitor administered in combination with β -lactam antibiotics to combat resistance in bacteria that produce these enzymes.[1][2][3] While sulbactam itself possesses weak intrinsic antibacterial activity, its primary role is to irreversibly bind to and inactivate β -lactamase enzymes, thereby protecting the partner antibiotic from degradation.[2] [4][5] In the field of antibiotic research and development, the precise quantification of sulbactam in biological matrices is critical for pharmacokinetic, pharmacodynamic, and metabolic studies. Sulbactam-d5, a deuterated form of sulbactam, serves as an invaluable tool in these analytical applications. As a stable isotope-labeled internal standard (SIL-IS), it provides the benchmark for highly accurate and precise quantification of sulbactam, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the core applications of Sulbactam-d5, providing technical insights, experimental protocols, and quantitative data for researchers in drug development.

Core Application: Internal Standard in Bioanalytical Methods

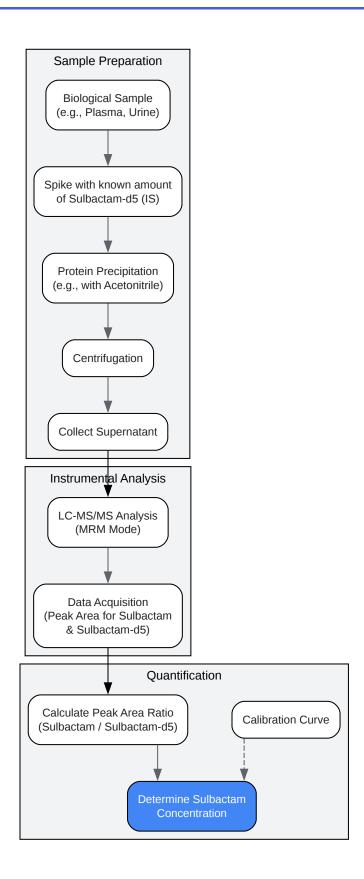
The principal application of Sulbactam-d5 is as an internal standard (IS) for the quantitative analysis of sulbactam in complex biological samples such as plasma, urine, and tissue homogenates.[6][7] The use of a SIL-IS is the gold standard in mass spectrometry-based quantification. Because Sulbactam-d5 is chemically identical to sulbactam, differing only in isotopic composition, it co-elutes during chromatography and exhibits nearly identical ionization



efficiency and fragmentation patterns in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to superior accuracy and precision.[8]

Logical Workflow for Sulbactam Quantification using LC-MS/MS





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Caption: Workflow for quantifying sulbactam using Sulbactam-d5 as an internal standard.



Quantitative Performance Data

The use of Sulbactam-d5 enables the development of robust and sensitive bioanalytical methods. The data below is a summary of typical performance characteristics from validated LC-MS/MS assays.

Parameter	Typical Value	Reference(s)
Linearity Range (Plasma)	0.25 - 200 μg/mL	[6][9]
Lower Limit of Quantification (LLOQ)	0.25 μg/mL	[9][10]
Inter-day Precision (%CV)	≤ 11.5%	[9][11]
Inter-day Accuracy (%Bias)	-11.5% to 12.5%	[9][11]
Extraction Recovery	> 84%	[10]

Experimental Protocol: Quantification of Sulbactam in Human Plasma

This protocol provides a generalized methodology for the quantification of sulbactam in human plasma using Sulbactam-d5 and LC-MS/MS.

- 1. Materials and Reagents:
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Sulbactam reference standard
- Sulbactam-d5 (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- · Formic acid, LC-MS grade
- · Water, ultrapure



- 2. Sample Preparation (Protein Precipitation):
- Aliquot 100 μL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[12]
- Add 10 μL of the Sulbactam-d5 working solution (e.g., 100 μg/mL in 50:50 methanol/water) to each tube and vortex briefly.[12]
- Add 200-300 μL of ice-cold acetonitrile to precipitate proteins.[11][12]
- Vortex mix for 30 seconds to 1 minute.
- Centrifuge at >10,000 x g for 10 minutes at 4°C.[12]
- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- The supernatant may be further diluted with an aqueous solution (e.g., water with 0.1% formic acid) before injection to ensure compatibility with the mobile phase.[12]
- 3. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system capable of binary gradient elution.
- Column: A reversed-phase column such as a C18 or PFP (Pentafluorophenyl), e.g., 100 x
 2.1 mm, <3 μm particle size.[11][12]
- Mobile Phase A: Water with 0.1% Formic Acid.[12]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]
- Flow Rate: 0.4 0.6 mL/min.[12][13]
- Gradient: A typical gradient starts at low %B (e.g., 1-5%), ramps up to high %B (e.g., 95-99%) to elute the analytes, holds for a brief period, and then re-equilibrates to initial conditions. Total run time is typically under 5 minutes.
- Mass Spectrometer: Triple quadrupole mass spectrometer.



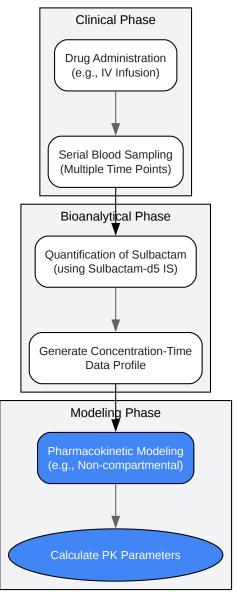
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[9][14]
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for sulbactam and Sulbactam-d5 would be optimized for the instrument in use.

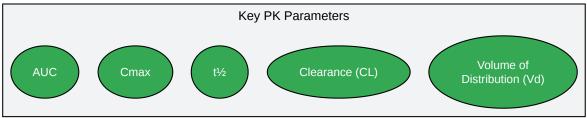
Application in Pharmacokinetic (PK) Studies

Accurate drug concentration data is the foundation of pharmacokinetic analysis. By enabling precise quantification of sulbactam over time, Sulbactam-d5 is instrumental in studies that define the absorption, distribution, metabolism, and excretion (ADME) profile of sulbactam and its combination products.[15] These studies are essential for determining appropriate dosing regimens.[6][7]

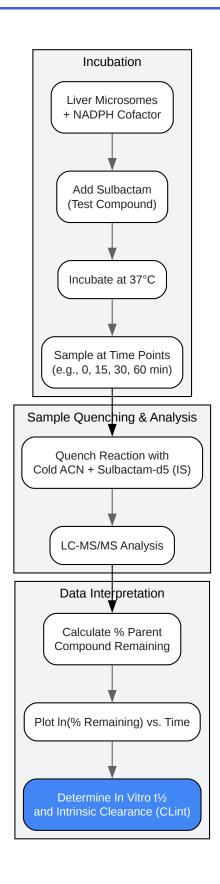
Relationship between Bioanalysis and Pharmacokinetics











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